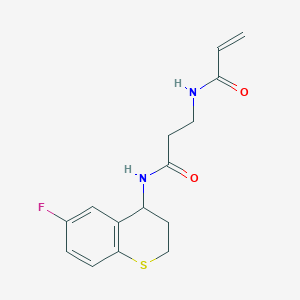![molecular formula C22H25N3O4 B2386997 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide CAS No. 896382-91-5](/img/structure/B2386997.png)
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, a hexanamide chain, and a methoxyphenyl group. The quinazolinone core is a bicyclic structure with a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving quinazolinones can vary widely depending on the specific substituents present on the quinazolinone core .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Some general properties of quinazolinones include a high degree of aromaticity and the ability to form hydrogen bonds, which can influence their solubility and reactivity .科学的研究の応用
Anti-tubercular Applications
Quinazoline derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain compounds among these derivatives exhibited significant anti-tubercular activity, highlighting the potential of quinazoline compounds in treating tuberculosis. These findings support the exploration of quinazoline derivatives, including those similar to 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide, for their anti-tubercular properties (Maurya et al., 2013).
Analgesic Activity
Quinazolinone-based compounds have been identified with potent analgesic activities, suggesting their utility in pain management. This application underscores the versatility of quinazoline derivatives in addressing pain, potentially offering a basis for the analgesic application of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide (Osarodion, 2023).
Anti-inflammatory and Ulcerogenic Potential
Research on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones has shown significant anti-inflammatory activity with mild ulcerogenic potential compared to traditional anti-inflammatory drugs. This suggests that quinazoline derivatives could serve as a basis for developing new anti-inflammatory agents with reduced side effects (Alagarsamy et al., 2011).
Anticancer Mechanisms
The development of quinazoline derivatives as anti-cancer agents has been explored, with some compounds demonstrating potent activity against tubulin polymerization, a critical process in cancer cell proliferation. This suggests a promising avenue for cancer treatment research, potentially including compounds related to 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide (Hour et al., 2013).
Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties, demonstrating effectiveness against various pathogens. This highlights the potential utility of quinazoline compounds, including the chemical compound , in developing new antimicrobial agents (Sarkar et al., 2021).
将来の方向性
The future directions for research on this compound would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis. Quinazolinones are a versatile class of compounds with a wide range of biological activities, making them a rich area for future research .
特性
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-29-17-9-7-8-16(14-17)15-23-20(26)12-3-2-6-13-25-21(27)18-10-4-5-11-19(18)24-22(25)28/h4-5,7-11,14H,2-3,6,12-13,15H2,1H3,(H,23,26)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLBSAAHCPWISG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)
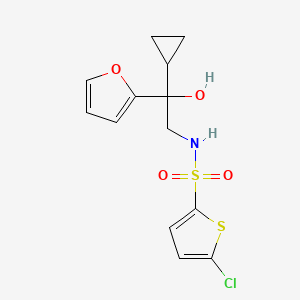
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(dimethylamino)pyridazin-3-yl]methanone](/img/structure/B2386916.png)

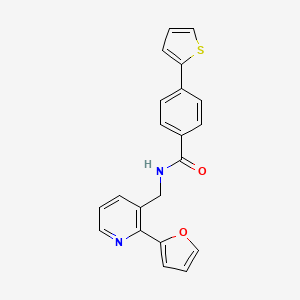
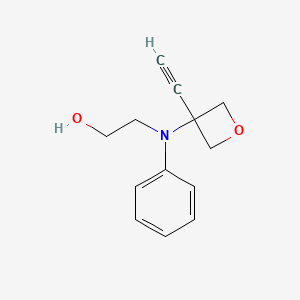
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386923.png)
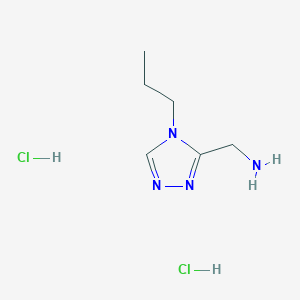


![2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2386931.png)
![Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2386932.png)
![1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2386934.png)
